molecular formula C8H7NO B145857 3-Methoxybenzonitrile CAS No. 1527-89-5

3-Methoxybenzonitrile

Cat. No.: B145857
CAS No.: 1527-89-5
M. Wt: 133.15 g/mol
InChI Key: KLXSUMLEPNAZFK-UHFFFAOYSA-N
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Description

3-Methoxybenzonitrile, also known as m-Anisyl cyanide, is an organic compound with the chemical formula C8H7NO. It is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a benzene ring. This compound is a colorless solid that is moderately soluble in water and stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzonitrile can be synthesized through various methods. One common method involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form 3-methoxybenzaldoxime, which is then dehydrated to yield this compound. Another method involves the reaction of 3-methoxyphenylmagnesium bromide with cyanogen bromide .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines and alcohols

Major Products:

Scientific Research Applications

3-Methoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxybenzonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a precursor to biologically active compounds that interact with specific enzymes or receptors. The methoxy and nitrile groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 3-Methoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and serve as a versatile building block in organic synthesis makes it valuable in research and industrial applications .

Properties

IUPAC Name

3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXSUMLEPNAZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074695
Record name Benzonitrile, 3-methoxy-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1527-89-5
Record name 3-Methoxybenzonitrile
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Record name 3-Methoxybenzonitrile
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Record name 3-METHOXYBENZONITRILE
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Record name Benzonitrile, 3-methoxy-
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Record name 3-methoxybenzonitrile
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Record name 3-Methoxybenzonitrile
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Synthesis routes and methods

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (652 mg, 2.0 mmol), 3-iodobenzonitrile (229 mg, 1.0 5 mmol), methanol (162 μL, 4.0 mmol) and toluene (1 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 5:1) provided 111 mg (84% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common starting materials for synthesizing 3-Methoxybenzonitrile derivatives?

A1: Vanillin is a frequently utilized starting material for synthesizing this compound derivatives. One study demonstrated a two-step synthesis of 4-Hydroxy-3-methoxybenzonitrile (a precursor to 3′-methoxydaidzein) from vanillin. This involved reducing vanillin to vanillyl alcohol using NaBH4, followed by halogenation and nitrilization using PBr3 and KCN, respectively [].

Q2: Are there any alternative synthetic routes to 3,4-dihydroxybenzonitrile?

A2: Yes, 3,4-dihydroxybenzonitrile can be synthesized from 4-hydroxy-3-methoxybenzonitrile through demethylation using metal halides [, ]. This method offers an efficient route with a high yield (75.2%) and purity (99.8%), making it suitable for industrial applications.

Q3: Can this compound derivatives act as precursors for other compounds?

A3: Yes, they can serve as valuable building blocks in organic synthesis. For instance, 4-Hydroxy-3-methoxybenzonitrile is a key precursor in synthesizing 3′-methoxydaidzein, an isoflavone derivative with potential medicinal applications [].

Q4: What is the role of this compound derivatives in managing plant-parasitic nematodes?

A4: Research indicates that 4-hydroxy-3-methoxybenzonitrile exhibits potential as a management agent against the soybean cyst nematode (Heterodera glycines). In field trials, applying this compound significantly reduced cyst numbers and increased soybean yield compared to untreated controls [].

Q5: How do researchers study the vibrational properties of this compound derivatives?

A5: Researchers utilize experimental techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman spectroscopy, alongside computational methods such as density functional theory (DFT) calculations. These techniques provide insights into the vibrational frequencies, IR activities, and Raman intensities of the molecule, helping understand its structural properties and behavior [].

Q6: Can you elaborate on the application of computational chemistry in studying this compound derivatives?

A6: Computational tools play a crucial role in understanding these molecules. Researchers utilize DFT calculations with basis sets like B3LYP/6-311++G(d,p) to predict molecular properties. These include optimized geometry, vibrational frequencies, frontier orbital energies (HOMO-LUMO), and nonlinear optical (NLO) properties. Additionally, natural bond orbital (NBO) analysis helps elucidate intramolecular interactions like charge transfer and hyperconjugation, further contributing to understanding the stability and reactivity of these compounds [].

Q7: Has this compound been found in natural sources?

A7: While this compound itself hasn't been widely reported in plants, a closely related compound, 4-hydroxy-3-methoxybenzamide, has been identified in Naravelia zeylanica (Ranunculaceae). This finding is significant as it marks the first reported occurrence of simple C6C1 benzamides as natural products [, ].

Q8: What is the significance of discovering simple benzamides in plants?

A8: The identification of these compounds in Naravelia zeylanica expands our understanding of the natural product diversity within this plant family. Further research is needed to determine their ecological roles and potential applications [, ].

Q9: What are the potential applications of 4-aminoquinazoline derivatives derived from this compound?

A9: Studies have shown that certain 4-aminoquinazoline derivatives, synthesized from 4-(3-Chloropropoxy)-3-methoxybenzonitrile, exhibit promising anti-tumor activities. Notably, compounds like 3-chloro-4-fluoro-phenyl-{7-[3-(2-chlorophenoxy)-propoxy]-6-methoxy-quinazolin-4-yl}amine and 5-chloro-2-{3-[4-(3-chloro-4-fluorophenylamino)-6-methoxy-quinazolin-7-yloxy]-propoxy}-benzaldehyde demonstrated significant inhibition of Bcap-37 cell proliferation, suggesting their potential as anti-cancer agents [].

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